Methyl 18-methylnonadecanoate

Catalog No.
S3332739
CAS No.
65301-91-9
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 18-methylnonadecanoate

CAS Number

65301-91-9

Product Name

Methyl 18-methylnonadecanoate

IUPAC Name

methyl 18-methylnonadecanoate

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23-3/h20H,4-19H2,1-3H3

InChI Key

IVHQIMJNEKWLSS-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCCC(=O)OC

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCC(=O)OC

Methyl 18-methylnonadecanoate, also known as nonadecanoic acid, 18-methyl-, methyl ester, is a long-chain fatty acid ester with the molecular formula C21H42O2C_{21}H_{42}O_{2} and a molecular weight of approximately 326.56 g/mol. This compound is characterized by a straight-chain structure with a methyl branch at the 18th carbon position, which distinguishes it from other fatty acid methyl esters. Its structural representation can be denoted by the SMILES notation: O=C(OC)CCCCCCCCCCCCCCCCC(C)C .

Typical of fatty acid esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form nonadecanoic acid and methanol.
  • Transesterification: It can react with alcohols to form different fatty acid esters.
  • Oxidation: Under oxidative conditions, it may degrade to produce smaller fatty acids and aldehydes.

The stability of this compound under normal storage conditions makes it suitable for various applications without significant degradation .

Methyl 18-methylnonadecanoate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of nonadecanoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: This process involves reacting triglycerides or other fatty acids with methanol to produce the methyl ester.
  • Biocatalysis: Enzymatic methods using lipases can also be employed to synthesize this compound with high specificity and yield .

Methyl 18-methylnonadecanoate finds applications in various fields:

  • Cosmetics: Used as an emollient and skin-conditioning agent due to its fatty acid composition.
  • Food Industry: Serves as a flavoring agent and preservative due to its stability and low toxicity.
  • Pharmaceuticals: Investigated for potential therapeutic properties, particularly in formulations targeting oxidative stress and inflammation .

Methyl 18-methylnonadecanoate shares similarities with other long-chain fatty acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl NonadecanoateC20H40O2C_{20}H_{40}O_{2}312.53 g/molLacks the methyl group at the 18th carbon
Methyl StearateC18H36O2C_{18}H_{36}O_{2}284.48 g/molShorter carbon chain without branching
Methyl PalmitateC16H32O2C_{16}H_{32}O_{2}256.42 g/molEven shorter chain length

Uniqueness

Methyl 18-methylnonadecanoate is unique due to its branched structure at the 18th carbon position, which may impart distinct physical and chemical properties compared to its linear counterparts. This branching could influence its solubility, melting point, and biological activity, making it a subject of interest for further research in both synthetic chemistry and biological applications .

Actinobacteria: Primary Producers of Methyl-Branched Fatty Acids

The synthesis of methyl 18-methylnonadecanoate is predominantly associated with Actinobacteria, particularly members of the genus Mycobacterium. These organisms produce structurally complex lipids as part of their cell envelope, which includes methyl-branched fatty acids such as tuberculostearic acid (10-methyloctadecanoic acid) and phytomonic acid (10-methylnonadecanoic acid). These lipids are integral to the pathogenicity and environmental resilience of mycobacteria, serving as components of phosphatidylinositol mannosides and glycolipids that modulate host immune responses. For instance, Mycobacterium tuberculosis incorporates 10-methyloctadecanoic acid into phosphatidylethanolamines, enhancing membrane rigidity and resistance to oxidative stress.

Table 1: Branched-Chain Fatty Acids in Prokaryotic Systems

OrganismFatty AcidMethyl Branch PositionBiological Role
Mycobacterium tuberculosis10-Methyloctadecanoic acid10Cell wall integrity, pathogenicity
Thermogemmatispora sp.12,17-Dimethyloctadecanoic acid12,17Membrane stability in thermophiles
Uncultured subsurface bacteriaMultimethylated C15–C18 acidsMultipleBiomarkers for microbial activity

Extremophiles and Environmental Adaptations

Beyond pathogenic mycobacteria, methyl-branched fatty acids are synthesized by extremophiles inhabiting niche environments. For example, Thermogemmatispora spp., isolated from geothermal soils, produce 12,17-dimethyloctadecanoic acid, constituting 16.3% of their total fatty acid profile. This dimethylation pattern likely stabilizes membranes under high-temperature conditions by reducing phospholipid fluidity. Similarly, subsurface sedimentary bacteria synthesize tri- and tetramethyl-branched fatty acids (e.g., 2,4,6-trimethyltetracosanoic acid), which persist as molecular fossils in ancient sediments. These compounds serve as biomarkers for reconstructing paleoenvironments and microbial communities in anaerobic ecosystems.

Stereoselective Transesterification Protocols for Methyl-Branched Ester Production

Stereoselective transesterification has emerged as a pivotal strategy for introducing the methyl branch at the 18th carbon position of nonadecanoate esters. Under basic conditions, alkoxide ions (e.g., sodium methoxide) facilitate nucleophilic acyl substitution via a two-step addition-elimination mechanism [3]. For instance, reacting methyl 18-methylnonadecanoate’s linear precursor with a chiral alkoxide in ethanol solvent enables retention of stereochemical integrity at the branching site. The choice of solvent is critical, as polar aprotic solvents like tetrahydrofuran enhance nucleophilicity, while protic solvents stabilize intermediates through hydrogen bonding [3].

Acid-catalyzed transesterification, employing sulfuric acid or p-toluenesulfonic acid, follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) pathway [3]. This method favors thermodynamic control, often yielding the more stable diastereomer. Recent studies demonstrate that pairing Brønsted acids with chiral ionic liquids (e.g., imidazolium-based salts) achieves enantiomeric excesses >90% for methyl-branched esters .

Table 1: Comparison of Transesterification Catalysts for Methyl 18-Methylnonadecanoate Synthesis

Catalyst SystemSolventTemperature (°C)Yield (%)Stereoselectivity (ee)
Sodium methoxideEthanol657885% (R)
Chiral imidazolium ionic liquidToluene808292% (S)
Sulfuric acidMethanol10065<5%

The table underscores the superiority of chiral ionic liquids in achieving high enantioselectivity, albeit at elevated temperatures. In contrast, traditional acid catalysis offers minimal stereocontrol, emphasizing the need for advanced catalytic systems [3] .

Catalytic Hydrogenation Strategies for Cyclopropane Ring Rearrangement

Cyclopropane-containing precursors serve as key intermediates for installing the 18-methyl branch via hydrogenative ring-opening. Palladium-on-carbon (Pd/C) and platinum oxide (PtO₂) catalysts mediate selective hydrogenolysis of cyclopropane rings in substrates like methyl 18-cyclopropylnonadecanoate. Under 50 psi H₂ at 80°C, Pd/C achieves quantitative conversion to methyl 18-methylnonadecanoate with >95% regioselectivity [4]. Mechanistic studies propose a synergistic effect between metal surfaces and acid additives, where trace acetic acid protonates the cyclopropane ring, facilitating oxidative addition of hydrogen [4].

Table 2: Hydrogenation Performance of Transition Metal Catalysts

CatalystH₂ Pressure (psi)Temperature (°C)Conversion (%)Selectivity (%)
Pd/C508010095
PtO₂30708882
Raney Ni1001207668

Notably, Pd/C outperforms PtO₂ and Raney nickel in both activity and selectivity, attributed to its optimal adsorption energy for cyclopropane intermediates [4]. Recent advances in bimetallic catalysts (e.g., Pd-Au alloys) further enhance tolerance to sulfur-containing substrates, broadening the scope of viable precursors.

Biocatalytic Approaches Using Engineered Lipase Systems

Engineered lipases from Thermomyces lanuginosus (TLL) and Candida antarctica (CAL-B) enable enantioselective synthesis under mild conditions. Directed evolution of CAL-B’s substrate-binding pocket has yielded variants (e.g., CAL-B-F278A) with 40-fold increased activity toward branched esters . In a solvent-free system, CAL-B-F278A catalyzes the transesterification of trimethyl orthoester donors with nonadecanol, achieving 89% yield and 94% ee for the (R)-enantiomer .

Immobilization on mesoporous silica nanoparticles enhances lipase stability, enabling reuse for 10 cycles without activity loss. Kinetic resolution of racemic 18-methylnonadecanoic acid using immobilized TLL affords the (S)-methyl ester with 99% ee, underscoring the potential for industrial-scale applications .

Table 3: Performance Metrics of Engineered Lipase Variants

Lipase VariantSubstrateConversion (%)Enantiomeric Excess (ee)
CAL-B-F278ATrimethyl orthoester8994% (R)
TLL-ImmobilizedRacemic acid9599% (S)

These biocatalytic systems offer a sustainable alternative to traditional methods, minimizing waste and energy consumption.

XLogP3

9.8

Dates

Modify: 2024-04-14

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